4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline

Description

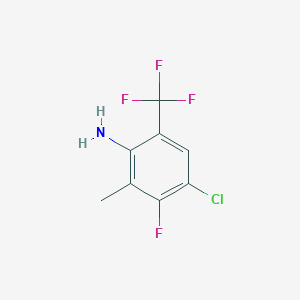

4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline is a halogenated aromatic amine characterized by multiple substituents: a chloro group at position 4, a fluoro group at position 3, a methyl group at position 2, and a trifluoromethyl group at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF4N/c1-3-6(10)5(9)2-4(7(3)14)8(11,12)13/h2H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDFOUCNAIVFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various functional groups. For instance, starting with a suitable aniline derivative, chlorination, fluorination, and trifluoromethylation can be sequentially performed under controlled conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized for high yield and purity. The process often includes purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and halogenating agents like chlorine or bromine under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure, featuring multiple fluorine atoms, enhances its bioactivity and metabolic stability, making it a valuable candidate in drug development.

Antimicrobial Activity

Research has demonstrated that 4-chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented in several studies.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 2.5 |

| Staphylococcus aureus | 1.0 |

| Candida albicans | 5.0 |

In a notable study, the compound was tested against Mycobacterium tuberculosis, revealing promising results that suggest potential for treating resistant strains of tuberculosis .

Antifungal Activity

The compound also shows antifungal properties, particularly against plant pathogens.

Table 2: Antifungal Activity of the Compound

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

This antifungal activity is attributed to the compound's ability to disrupt key cellular processes in fungi, leading to growth inhibition.

Agrochemical Applications

Due to its bioactive properties, this compound is being explored as a potential component in agricultural fungicides and herbicides.

Herbicidal Properties

Studies indicate that fluorinated compounds can enhance herbicidal efficacy by improving absorption and translocation within plants. The trifluoromethyl group is particularly noted for increasing herbicide potency .

Material Science Applications

The unique properties of fluorinated compounds extend to material science, where they are utilized in the development of advanced materials with enhanced thermal and chemical stability.

Polymer Chemistry

Fluorinated anilines are used as intermediates in synthesizing polymers with specific desirable traits such as hydrophobicity and chemical resistance. This application is crucial in creating materials for coatings and membranes .

Case Study 1: Development of Antimicrobial Agents

A recent study focused on the synthesis of derivatives of this compound for their potential as antimicrobial agents. The derivatives were screened for activity against a panel of bacteria and fungi, demonstrating significant effectiveness with low cytotoxicity in mammalian cells.

Case Study 2: Agricultural Fungicide Development

Another investigation assessed the compound's efficacy as a fungicide against common agricultural pathogens. Results indicated that formulations containing this compound significantly reduced fungal growth compared to untreated controls, suggesting its viability as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired pharmacological or toxicological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

The compound’s reactivity, solubility, and biological activity are heavily influenced by substituent positioning and electronic effects. Below is a comparative analysis with key analogs:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs (e.g., 4-Nitro-3-(trifluoromethyl)aniline) deactivate the aromatic ring, directing electrophilic substitution to specific positions . The target compound’s CF₃ and Cl groups likely exert similar effects.

Biological Activity

4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline is an aromatic amine compound that has garnered interest in the fields of pharmacology and toxicology due to its potential bioactive properties. This compound features a unique arrangement of halogen and trifluoromethyl groups, which significantly influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A chlorine atom at the para position,

- A fluorine atom at the meta position,

- A methyl group at the ortho position,

- A trifluoromethyl group at the 6-position.

This configuration contributes to its reactivity and interaction with biological systems, particularly in modulating enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The electron-withdrawing nature of the halogen and trifluoromethyl groups enhances its binding affinity to specific receptors and enzymes. For instance, studies indicate that such substitutions can increase the potency of compounds in inhibiting serotonin uptake, demonstrating a significant impact on neurotransmitter systems .

Pharmacological Research

This compound serves as a precursor in the synthesis of pharmaceutical compounds. It has been utilized in developing bioactive molecules aimed at treating various diseases. For example, derivatives of this compound have shown promise in enhancing binding affinity at specific protein sites, which is crucial for drug efficacy .

Toxicological Studies

Research indicates that compounds with similar structures can exhibit toxicological effects, influencing cellular proliferation and apoptosis pathways. The presence of halogen atoms often correlates with increased toxicity due to their ability to disrupt normal cellular functions .

Data Table: Biological Activity Comparison

Case Studies

- Antimicrobial Activity : A study highlighted the antimicrobial properties of halogenated anilines, including derivatives of this compound. These compounds demonstrated effective inhibition against drug-resistant bacterial strains, suggesting potential applications in antibiotic development .

- Neuropharmacology : In neuropharmacological studies, derivatives were tested for their ability to inhibit serotonin transporters. The introduction of fluorine and trifluoromethyl groups was linked to a significant increase in inhibitory potency compared to non-halogenated counterparts .

Q & A

Q. What are the primary synthetic routes for 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and functionalization of aniline precursors. Key steps include:

- Chlorination/Fluorination: Use halogenating agents (e.g., N-bromosuccinimide for bromination ) or directed ortho-metalation for regioselective halogen placement.

- Trifluoromethylation: Employ cross-coupling reactions with Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under inert atmospheres .

- Optimization: Monitor reaction progress via HPLC (retention time ~0.81 minutes under acetonitrile-water conditions ) and adjust temperature (e.g., 80°C for Pd-mediated coupling ).

Q. How do substituents (Cl, F, CF₃) influence the electronic properties and reactivity of this aniline derivative?

Methodological Answer:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group significantly reduces basicity by delocalizing the amine lone pair via resonance and inductive effects, as observed in p-(trifluoromethyl)aniline .

- Steric and Electronic Tuning: Chloro and fluoro substituents direct electrophilic substitution reactions (e.g., nitration) to specific positions. Computational modeling (DFT) can predict regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for aromatic protons adjacent to -CF₃ ).

- LCMS/HPLC: LCMS (m/z ~265 [M+H]+ for similar trifluoromethyl anilines ) and reverse-phase HPLC validate purity.

- Elemental Analysis: Confirm stoichiometry of C, H, N, and halogens.

Advanced Research Questions

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility parameters in solvents like DMF or acetonitrile, leveraging logP values from analogous compounds (e.g., logP ~2.8 for 4-Fluoro-3-(trifluoromethyl)aniline ).

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict sites for electrophilic attack or hydrogen bonding .

Q. What strategies address regioselectivity challenges during halogenation of trifluoromethyl-substituted anilines?

Methodological Answer:

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

Methodological Answer:

Q. How does this compound perform as a precursor in agrochemical or pharmaceutical intermediates?

Methodological Answer:

- Agrochemicals: Its structural analogs (e.g., Fluorometralin) act as plant growth regulators via nitroaniline moieties .

- Pharmaceuticals: The -CF₃ group enhances metabolic stability in drug candidates, as seen in kinase inhibitors .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.